N-(1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)piperidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
Description
This compound features a piperidine core linked to a pyridine ring substituted with a 3-methyl-1,2,4-oxadiazole moiety and a 2,3-dihydrobenzo[b][1,4]dioxine carboxamide group.
Properties
IUPAC Name |
N-[1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidin-4-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O4/c1-14-24-22(31-26-14)16-5-4-10-23-20(16)27-11-8-15(9-12-27)25-21(28)19-13-29-17-6-2-3-7-18(17)30-19/h2-7,10,15,19H,8-9,11-13H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZNOVQHBDONORB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=C(N=CC=C2)N3CCC(CC3)NC(=O)C4COC5=CC=CC=C5O4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)piperidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a complex organic compound that incorporates a 1,2,4-oxadiazole moiety known for its diverse biological activities. This article explores its biological activity, focusing on its anticancer, antimicrobial, and other pharmacological properties.
Chemical Structure
The compound can be described by the following structural formula:
Biological Activity Overview
Research indicates that compounds with the 1,3,4-oxadiazole scaffold exhibit a broad spectrum of biological activities. Here are key findings regarding the biological activities of the compound:
Anticancer Activity
- Mechanism of Action : The 1,3,4-oxadiazole derivatives have been shown to inhibit various enzymes involved in cancer cell proliferation. These include thymidylate synthase and histone deacetylases (HDAC), which are critical for DNA synthesis and gene expression regulation respectively .
-
Case Studies :
- A study highlighted that specific oxadiazole derivatives demonstrated significant cytotoxicity against various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .
- Molecular docking studies revealed that these compounds bind effectively to target proteins associated with cancer progression.
Antimicrobial Activity
- Broad Spectrum : The compound has shown promising results against both Gram-positive and Gram-negative bacteria as well as antifungal activity .
-
Case Studies :
- Research conducted by Dhumal et al. demonstrated that oxadiazole derivatives exhibited strong antitubercular activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) as low as 4–8 µM for some derivatives .
- Another study reported that compounds containing the oxadiazole ring significantly inhibited bacterial growth in comparison to standard antibiotics like gentamicin .
Table 1: Summary of Biological Activities
Pharmacological Properties
The pharmacological profile of this compound includes:
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of oxadiazole derivatives, including those similar to N-(1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)piperidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide. Research indicates that compounds containing the oxadiazole moiety exhibit significant cytotoxic effects against various cancer cell lines.
Case Study: Anticancer Screening
In a study conducted by Arafa et al., several oxadiazole derivatives were synthesized and screened for anticancer activity using the MTT cytotoxicity assay. Among these derivatives, one compound exhibited an IC₅₀ value of 0.2757 µM, demonstrating nearly double the potency compared to the standard drug erlotinib (IC₅₀ = 0.41785 µM) . This highlights the potential of compounds like this compound in developing effective cancer therapies.
Neurological Disorders
Oxadiazole derivatives have also been investigated for their neuroprotective effects. The compound's structure suggests potential activity against neurodegenerative diseases such as Alzheimer's disease and progressive supranuclear palsy.
Case Study: Neuroprotective Effects
Research has shown that certain oxadiazole-containing compounds can inhibit tau aggregation, a hallmark of Alzheimer's disease pathology. For instance, compounds similar to this compound have been evaluated for their ability to prevent tau fibril formation in vitro . These findings suggest that this compound class may offer therapeutic avenues for treating tauopathies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Analysis
The compound’s structural uniqueness lies in its combination of a 1,2,4-oxadiazole, pyridine-piperidine scaffold, and dihydrobenzodioxine carboxamide. Below is a comparative analysis with analogues from the evidence:
Key Observations :
- Oxadiazole vs. Dihydropyridine Cores : The target compound’s oxadiazole-pyridine system may confer distinct target selectivity compared to dihydropyridines (e.g., AZ331/AZ257), which are classically associated with ion channel modulation .
- Carboxamide Variations : Replacing dihydrobenzodioxine with pyrazine () could reduce steric hindrance, enhancing binding to flat protein surfaces, while the dihydrobenzodioxine group may improve membrane permeability .
Bioactivity and Target Profiling
Per , compounds with structural similarities cluster into groups with overlapping bioactivity profiles. The target compound’s oxadiazole moiety—a bioisostere for ester or amide groups—likely enhances metabolic stability compared to AZ331/AZ257, which contain hydrolytically labile thioether and dihydropyridine groups . Additionally, hierarchical clustering () suggests that the dihydrobenzodioxine carboxamide may align the compound with kinase inhibitors or DNA-intercalating agents, whereas dihydropyridines (AZ331/AZ257) may cluster with cardiovascular or antiproliferative agents.
Data Gaps and Limitations :
- Specific IC50 values, pharmacokinetic data, and target validation studies for the target compound are absent in the evidence.
Q & A
Q. Optimization Parameters
| Parameter | Typical Conditions | Impact on Yield/Purity |
|---|---|---|
| Solvent | DMF, THF, dichloromethane | Polarity affects reaction rate |
| Temperature | 80–120°C for cyclization; RT for coupling | Higher temps improve kinetics |
| Catalysts | Triethylamine, Pd(PPh₃)₄ | Reduces side reactions |
| Purification | Column chromatography (silica gel) | Critical for >95% purity |
How can advanced structural characterization resolve ambiguities in this compound’s geometry?
Advanced Structural Analysis
Techniques include:
- X-ray crystallography : Resolves bond angles/lengths (e.g., oxadiazole C–N bond: ~1.30 Å; pyridine ring planarity) .
- 2D NMR (COSY, HSQC) : Assigns proton environments (e.g., dihydrobenzodioxine protons at δ 4.3–4.6 ppm) .
- High-resolution mass spectrometry (HRMS) : Confirms molecular ion ([M+H]⁺) with <2 ppm error .
Q. Example Data from Analogous Compounds
| Technique | Key Findings (Analog) | Reference Compound |
|---|---|---|
| X-ray | Oxadiazole ring torsion angle: 5.2° | N-(benzo[d]dioxol-5-yl) analog |
| ¹³C NMR | Piperidine C-4 signal: δ 48.2 ppm | Piperidin-4-yl-thiadiazole |
What methodologies are used to assess biological activity, and how do structural analogs inform SAR?
Q. Basic Biological Evaluation
- Enzyme inhibition assays : Test against targets (e.g., bacterial cell wall synthases) using kinetic fluorimetry .
- Cellular assays : Cytotoxicity profiling (IC₅₀) in HEK293 or HepG2 cell lines.
Q. Advanced SAR Insights
- Oxadiazole substitution : 3-Methyl enhances metabolic stability vs. 3-chloro derivatives .
- Piperidine flexibility : 4-Position substitution improves target binding (e.g., pyridin-2-yl vs. pyrazinyl) .
How should researchers address contradictions in activity data between structural analogs?
Q. Advanced Data Reconciliation
- Meta-analysis : Compare IC₅₀ values across analogs (e.g., pyridine vs. pyrazine derivatives) .
- Molecular docking : Identify steric clashes or hydrogen-bonding variations using PDB structures (e.g., 6XYZ) .
- Solvent effects : Test activity in polar vs. non-polar media to isolate solubility biases .
What strategies validate analytical methods for quantifying this compound in complex matrices?
Q. Advanced Method Validation
- HPLC-UV/MS : Use C18 columns (3.5 µm) with 0.1% formic acid mobile phase; LOD <10 ng/mL .
- Forced degradation studies : Expose to heat, light, and pH extremes to confirm stability .
How can solubility and stability challenges be mitigated during formulation?
Q. Advanced Solubility Optimization
- Co-solvent systems : PEG-400/water (70:30) improves solubility by 15-fold .
- Amorphous solid dispersion : Spray-drying with HPMCAS enhances bioavailability .
What computational tools predict this compound’s interaction with biological targets?
Q. Advanced Modeling Approaches
- Molecular dynamics (MD) : Simulate binding to ATP-binding cassette transporters (e.g., 100 ns trajectories) .
- DFT calculations : Optimize oxadiazole electrophilicity (HOMO-LUMO gap: ~4.2 eV) .
What reaction mechanisms underpin key synthetic steps?
Q. Advanced Mechanistic Insights
- Oxadiazole cyclization : Proceeds via nitrile oxide intermediate .
- Piperidine coupling : SNAr mechanism favored in polar aprotic solvents .
What safety protocols are recommended for handling this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
